橙酰胺
描述
橙酰胺是一种天然存在的二肽化合物,因其多样的生物活性而引起了广泛关注。 它主要从各种天然来源中分离出来,包括像胡椒属植物和曲霉属真菌这样的植物 。 橙酰胺及其衍生物,如橙酰胺乙酸酯,表现出一系列药理特性,包括抗炎、抗氧化和抗癌活性 .
科学研究应用
橙酰胺在各个领域的科学研究中有着广泛的应用:
化学:
- 用作合成更复杂分子的构建模块。
- 研究其独特的化学性质和反应性 .
生物学:
医学:
工业:
- 用于开发新型药物和治疗剂。
- 研究其在抗炎和止痛药物中的潜在用途 .
作用机制
橙酰胺通过各种分子靶点和途径发挥作用:
抑制半胱氨酸蛋白酶: 橙酰胺抑制像组织蛋白酶L和B这样的酶,这些酶在炎症过程中起作用.
抑制NLRP3炎性体: 橙酰胺靶向NLRP3炎性体,减少神经炎症,改善阿尔茨海默病模型的认知功能.
增强一氧化氮合酶表达: 橙酰胺增加内皮一氧化氮合酶的表达,改善血管功能.
生化分析
Biochemical Properties
Aurantiamide plays a significant role in biochemical reactions. It interacts with endothelial nitric oxide synthase (eNOS), a key enzyme involved in the production of nitric oxide, a molecule that plays a crucial role in vascular homeostasis . The nature of these interactions involves the modulation of eNOS expression and activity .
Cellular Effects
Aurantiamide has profound effects on various types of cells and cellular processes. It influences cell function by modulating eNOS expression, which in turn affects vascular fluidity and the production of reactive oxygen and nitrogen species (ROS/RNS) . These effects can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Aurantiamide exerts its effects through binding interactions with biomolecules such as eNOS, leading to changes in enzyme activity and gene expression . This results in decreased ROS/RNS production and improved endothelial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Aurantiamide have been observed over time. It has been shown to improve endothelium-mediated relaxation and decrease renovascular ROS/RNS production in hypertensive rats . Long-term effects on cellular function have also been observed, including increased eNOS protein expression in aorta and human umbilical vein endothelial cells (HUVEC) at non-toxic doses .
Dosage Effects in Animal Models
In animal models, the effects of Aurantiamide vary with different dosages. For instance, in a rat model of renovascular arterial hypertension, Aurantiamide treatment significantly decreased mean blood pressure . No toxic or adverse effects were reported at the administered doses .
Metabolic Pathways
Aurantiamide is involved in the nitric oxide signaling pathway, where it interacts with eNOS . This interaction can affect metabolic flux and metabolite levels, particularly those related to nitric oxide production .
Transport and Distribution
Its effects on eNOS expression suggest that it may interact with cellular transporters or binding proteins .
Subcellular Localization
Given its interaction with eNOS, it is plausible that Aurantiamide may be localized to areas of the cell where eNOS is present .
准备方法
合成路线和反应条件: 橙酰胺可以通过涉及酚类化合物和烟碱胺氧化和酯化的化学反应合成 。 合成通常涉及使用乙酸酐、吡啶和硼氢化钠等试剂 。 必须仔细控制反应条件,以确保获得具有高纯度和产率的所需产物。
工业生产方法: 橙酰胺的工业生产通常涉及使用曲霉属真菌等微生物的发酵过程 。 发酵液经过处理以分离和纯化橙酰胺乙酸酯,然后可以进一步修饰以获得橙酰胺 .
化学反应分析
反应类型: 橙酰胺经历各种化学反应,包括氧化、还原和取代反应 。 这些反应对于修饰化合物以增强其生物活性或创建具有特定性质的衍生物至关重要。
常用试剂和条件:
氧化: 通常使用过氧化氢或高锰酸钾等试剂。
还原: 硼氢化钠或氢化铝锂是典型的还原剂。
取代: 乙酸酐和吡啶通常用于酯化反应.
相似化合物的比较
橙酰胺与其他二肽化合物有相似之处,但也具有使其脱颖而出的独特特性:
类似化合物:
胡椒碱: 存在于黑胡椒中,表现出抗炎和抗氧化活性.
胡椒杀虫剂: 胡椒中的另一种具有类似药理特性的化合物.
N-苯甲酰酪胺甲醚: 一种具有抗增殖活性的酰胺生物碱.
独特性:
总之,橙酰胺是一种由于其多样的生物活性及其潜在的治疗应用而引起人们极大兴趣的化合物。 其独特的化学性质和作用机制使其成为各个科学领域宝贵的研究对象。
属性
IUPAC Name |
N-[(2S)-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c28-18-22(16-19-10-4-1-5-11-19)26-25(30)23(17-20-12-6-2-7-13-20)27-24(29)21-14-8-3-9-15-21/h1-15,22-23,28H,16-18H2,(H,26,30)(H,27,29)/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVKECXWDNCRTM-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893261 | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58115-31-4 | |
Record name | N-((1S)-1-(((2S)-1-Hydroxy-3-phenyl-propan-2-yl)carbamoyl)-2-phenyl-ethyl)benzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058115314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurantiamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90893261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of aurantiamide acetate?
A1: Aurantiamide acetate exhibits a range of biological activities, including:
- Anticancer activity: Studies have demonstrated its ability to inhibit the growth of malignant gliomas [], possibly by blocking autophagic flux.
- Anti-inflammatory activity: It has shown efficacy in reducing inflammation in models of lipopolysaccharide-induced acute lung injury [], potentially through modulation of the NF-κB and PI3K/AKT signaling pathways.
- Antinociceptive activity: Aurantiamide acetate has demonstrated pain-reducing effects. []
Q2: How does aurantiamide acetate exert its anticancer effects?
A2: Research suggests that aurantiamide acetate might suppress the growth of malignant gliomas by inhibiting autophagic flux []. This process involves the degradation and recycling of cellular components. By disrupting this process, aurantiamide acetate could potentially induce cell death in cancer cells.
Q3: Does aurantiamide acetate interact with specific molecular targets?
A3: Yes, aurantiamide acetate has been identified as a selective inhibitor of cathepsin L [, ], a lysosomal cysteine protease involved in various physiological and pathological processes.
Q4: What is the role of NLRP3 inflammasome in aurantiamide's activity?
A4: Research indicates that aurantiamide can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation []. This suggests a potential mechanism for its anti-inflammatory effects.
Q5: How does aurantiamide affect microglial cells?
A5: Studies have shown that aurantiamide can promote the M2 polarization of microglial cells [], which are immune cells in the brain. M2 polarization is associated with anti-inflammatory effects and tissue repair, suggesting a potential role for aurantiamide in neurodegenerative diseases.
Q6: What is the molecular formula and weight of aurantiamide acetate?
A6: The molecular formula of aurantiamide acetate is C29H32N2O5, and its molecular weight is 488.58 g/mol. []
Q7: What spectroscopic techniques are used to characterize aurantiamide acetate?
A7: Various spectroscopic techniques, including 1H NMR, 13C NMR, 2D NMR, and MS, are commonly employed to elucidate the structure of aurantiamide acetate. [, , , ] These techniques provide valuable information about the compound's connectivity, stereochemistry, and molecular weight.
Q8: What is the absolute configuration of aurantiamide acetate from marine organisms?
A8: The absolute configuration of aurantiamide acetate isolated from the marine red alga Caloglossa leprieurii has been determined as 4S,7S. []
Q9: How do structural modifications of aurantiamide acetate affect its biological activity?
A9: Modifications to the N-terminal substitution and the amino acid residue of aurantiamide acetate have been explored to assess their impact on analgesic and anti-inflammatory activity []. These studies have identified pentapeptides and tricosamers as promising derivatives with enhanced potency compared to the parent compound.
Q10: Have any hybrid molecules incorporating aurantiamide acetate been developed?
A10: Yes, researchers have synthesized hybrid molecules combining aurantiamide acetate with isopropylated genipin, aiming to enhance its anti-inflammatory properties. These hybrids have shown promising results in inhibiting TNF-α secretion and reducing NO production, potentially through the modulation of NF-κB and MAPK signaling pathways [].
Q11: What is known about the pharmacokinetics of aurantiamide and aurantiamide acetate?
A11: A study in rats revealed that aurantiamide and aurantiamide acetate are rapidly absorbed after oral administration, reaching peak plasma concentrations (Cmax) within approximately 0.2 hours []. Both compounds undergo extensive metabolism, with concentrations decreasing by about 90% within 4 hours, indicating efficient elimination and minimal risk of tissue accumulation.
Q12: Have any biomarkers been identified for monitoring aurantiamide acetate's therapeutic effects?
A12: While specific biomarkers for aurantiamide acetate are yet to be established, research has highlighted potential targets. For instance, transcriptomic analysis of lung epithelial cells treated with aurantiamide acetate revealed significant changes in gene expression related to inflammation and adhesion, suggesting these pathways as potential areas for biomarker development [].
Q13: How is computational chemistry being utilized in aurantiamide research?
A13: Computational approaches such as molecular docking and molecular dynamics simulations are extensively used to study the interactions of aurantiamide and its derivatives with various target proteins. [, , , , , , ] These methods provide valuable insights into binding modes, affinities, and potential mechanisms of action.
Q14: Have any quantitative structure-activity relationship (QSAR) models been developed for aurantiamide derivatives?
A14: Yes, QSAR models have been developed to predict the biological activity of aurantiamide derivatives. [] These models correlate structural features of the molecules with their observed activity, aiding in the design of new and more potent analogs.
Q15: What is known about the toxicity and safety profile of aurantiamide acetate?
A15: While aurantiamide acetate has demonstrated promising biological activities, information regarding its toxicity and safety profile is limited. Further research, particularly in vivo studies, is crucial to assess potential adverse effects and determine safe and effective doses for therapeutic applications.
Q16: From which natural sources are aurantiamide and its acetate derivative obtained?
A16: Aurantiamide and aurantiamide acetate have been isolated from various plant sources, including:
- Clematis terniflora DC []
- Portulaca oleracea L. (purslane) []
- Hedyotis corymbosa Lamk. []
- Caloglossa leprieurii (red alga) []
- Dianthus superbus []
- Aspergillus penicilloides (fungus) []
- Gomphrena celosioides []
- Murraya exotica []
- Houttuynia cordata []
- Cichorium intybus L. []
- Cordyceps sinensis []
- Nerviliae fordii []
- Selaginella involven Spring []
- Ligularia narynensis []
- Arisaema erubescens []
- Sigmadocia cymiformis Esper (marine sponge) []
- Dregea volubilis []
- Areca catechu []
- Viola yedoensis [, ]
- Inula cappa []
- Vitex leptobotrys []
- Rhizoma Iridis Tectori []
- Angiopteris fokiensis []
- Artemisia lactiflora []
- Crateva adansonii DC []
- Gomphrena agrestis []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。